molecular formula C15H11BrF3NO4 B2424776 ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE CAS No. 1794935-27-5

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE

Cat. No.: B2424776
CAS No.: 1794935-27-5
M. Wt: 406.155
InChI Key: ZFEQUSNEWMIMSV-UHFFFAOYSA-N
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Description

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE is a useful research compound. Its molecular formula is C15H11BrF3NO4 and its molecular weight is 406.155. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

This compound and its derivatives have been extensively studied for their reactivity and utility in synthesizing complex heterocyclic structures. For instance, the synthesis and characterization of benzofuran aryl ureas and carbamates involve reactions with bromo salicylaldehyde, leading to compounds with potential antimicrobial activities (Kumari et al., 2019). Similarly, the creation of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles demonstrates the compound's versatility in generating antimicrobial agents (Sanjeeva et al., 2021).

Pharmacological Potential

A study on ethyl 2-[N-substituted benzyl-4´(or 3´)-bromo]anilino-4-oxo-4,5-dihydrofuran-3-carboxylates and related compounds evaluated their anti-arrhythmic and cardiovascular effects, indicating significant activities in inhibiting heart rate and increasing contractility, suggesting potential therapeutic applications (蘇怡芳, 2006).

Chemical Transformations and Applications

Research also covers the compound's use in complex chemical transformations. For example, studies have looked into reactions with diethyl malonate and malononitrile to generate furan-acetate derivatives, highlighting the compound's role in synthesizing novel organic structures with potential biological activities (Kato et al., 1978).

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO4/c16-12-6-5-11(24-12)14(22)23-8-13(21)20-7-9-3-1-2-4-10(9)15(17,18)19/h1-6H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEQUSNEWMIMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(O2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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